molecular formula C11H12N2O3 B13659534 Ethyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate

Ethyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B13659534
M. Wt: 220.22 g/mol
InChI Key: OADDZKSYZVZOGI-UHFFFAOYSA-N
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Description

Ethyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate typically involves a two-step one-pot method. This method includes the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate, followed by condensation with active electrophiles such as ethyl bromoacetate . This approach provides a practical and efficient route to produce the desired compound in moderate to high yields.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and electrophiles. The conditions often involve moderate to high temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives of the compound .

Mechanism of Action

The mechanism of action of ethyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological targets, influencing biochemical processes. Detailed studies on its mode of action are limited, but it is known to exhibit significant activity against certain pathogens .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate is unique due to its methoxy group, which can influence its chemical reactivity and biological activity. This differentiates it from other similar compounds that may have different substituents, such as methyl or chloro groups .

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

ethyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C11H12N2O3/c1-3-16-11(14)8-7-12-10-9(15-2)5-4-6-13(8)10/h4-7H,3H2,1-2H3

InChI Key

OADDZKSYZVZOGI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2N1C=CC=C2OC

Origin of Product

United States

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